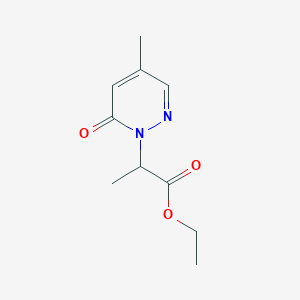
ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate is a chemical compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a pyridazinone ring substituted with an ethyl ester group and a methyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate typically involves the reaction of 4-methyl-6-oxopyridazin-1(6H)-one with ethyl 2-bromoacetate. The reaction is carried out under basic conditions, often using potassium carbonate as a base and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). The mixture is then subjected to microwave irradiation to facilitate the reaction, yielding the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Oxidation and Reduction: The pyridazinone ring can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones, carboxylic acids, and alcohols, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridazinone ring can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate: Similar structure but with a benzyl group instead of a methyl group.
Methyl 2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)propanoate: Similar structure but with a methyl ester group and a phenyl substitution.
Uniqueness
Ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H14N2O3 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate |
InChI |
InChI=1S/C10H14N2O3/c1-4-15-10(14)8(3)12-9(13)5-7(2)6-11-12/h5-6,8H,4H2,1-3H3 |
Clave InChI |
DYCPOHVCMCFCJK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)N1C(=O)C=C(C=N1)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













